molecular formula C13H17NO B1588717 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine CAS No. 448964-37-2

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

货号: B1588717
CAS 编号: 448964-37-2
分子量: 203.28 g/mol
InChI 键: BFNUHWYOQCGTCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.95–7.10 (m, 2H, aromatic H)
  • δ 4.50–4.70 (t, 2H, furan-OCH₂)
  • δ 2.80–3.20 (m, 2H, NH₂CH₂)
  • δ 1.50–2.50 (m, 8H, cyclopentane and bridgehead H).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 160.1 (furan C-O),
  • δ 125–135 (aromatic C),
  • δ 50.2 (C8),
  • δ 42.5 (CH₂NH₂).

Infrared Spectroscopy (IR)

  • N–H Stretch : 3350–3250 cm⁻¹ (primary amine),
  • C–H Aromatic : 3050 cm⁻¹,
  • C–O–C (furan) : 1240 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular Ion : m/z 203.1 [M]⁺,
  • Base Peak : m/z 160 (loss of NH₂CH₂ group).

Table 2: Summary of Spectroscopic Data

Technique Key Signals
¹H NMR Aromatic (δ 6.95–7.10), OCH₂ (δ 4.50–4.70), NH₂CH₂ (δ 2.80–3.20)
¹³C NMR C8 (δ 50.2), CH₂NH₂ (δ 42.5), furan C-O (δ 160.1)
IR N–H (3350–3250 cm⁻¹), C–O–C (1240 cm⁻¹)
MS [M]⁺ at m/z 203.1, fragment at m/z 160

X-ray Crystallographic Studies

While no direct X-ray data for the free base exists, studies on its hydrochloride salt (CID 18369596) reveal a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å. The indeno-furan core adopts a planar conformation, with the ethanamine group tilted at 15° relative to the tricyclic plane. Hydrogen bonding between NH₃⁺ and Cl⁻ stabilizes the crystal lattice.

Computational Molecular Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular dynamics simulations show the ethanamine side chain sampling two conformers in solution:

  • Extended : NH₂ group oriented away from the tricyclic core (60% prevalence),
  • Folded : NH₂ group near the furan oxygen (40% prevalence).

Table 3: Computational Parameters

Parameter Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.4
Dipole Moment (Debye) 3.8
Bond Angle (C8–C9–C10) 112°

属性

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUHWYOQCGTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433394
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448964-37-2
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis of Indeno[5,4-b]furan Intermediates

The preparation begins with 6-bromodihydrobenzofuran , which undergoes formylation using phosphorous oxychloride to yield 6-bromo-5-carbaldehyde-2,3-dihydrobenzofuran . This aldehyde is then reacted with malonic acid in the presence of a base to form 3-(6-bromo-2,3-dihydrobenzofuran-5-yl)-2-propenoic acid . These steps set the stage for further cyclization and functional group modifications leading to the tetrahydro-indeno-furan core.

Formation of (E)-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile

A critical intermediate, (E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile, is synthesized via a Wittig reaction between 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one and diethyl cyanomethylphosphonate . This reaction is conducted in an appropriate solvent with a base such as sodium hydride or sodium methoxide at temperatures ranging from 15°C to 85°C. After reaction completion, water is added to separate the organic layer, which is washed and concentrated to isolate the desired acetonitrile intermediate.

Resolution of Racemic Mixture

The racemic mixture of 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile is resolved into its enantiomers using chiral resolution techniques . The process involves selective crystallization or chromatographic methods to separate the (-) and (+) isomers effectively. This step is crucial for obtaining the optically pure amine required for pharmaceutical applications.

Hydrogenation to Form this compound

The resolved acetonitrile intermediate undergoes hydrogenation to convert the nitrile group into the corresponding amine. This reaction is typically carried out under hydrogen pressure between 0.5 to 10 kg/cm², preferably around 10 kg/cm², at temperatures between 20°C to 50°C. Catalysts used include:

  • Raney nickel
  • Supported noble metal catalysts such as palladium on charcoal or alumina
  • Noble metal oxides like palladium oxide or platinum oxide

The hydrogenation solvent system may include toluene, water, dimethylformamide (DMF), acetic acid, 1,4-dioxane, various alcohols (methanol, ethanol, n-propanol, isopropanol, n-butanol), 2-ethoxyethanol, ethylene glycol, or their mixtures.

Purification and Crystallization

The resultant amine or its salts are purified by recrystallization, commonly using a methanol-water mixture (5:1 ratio) . This step ensures high purity and suitable crystal form for further use or formulation. The amine hydrochloride salt can also be prepared and purified similarly, enhancing stability and handling.

Summary Table of Key Preparation Steps

Step No. Reaction/Process Reagents/Catalysts Conditions Solvents Notes
1 Formylation of 6-bromodihydrobenzofuran Phosphorous oxychloride Standard formylation conditions Not specified Forms 6-bromo-5-carbaldehyde derivative
2 Knoevenagel condensation Malonic acid, base Base-catalyzed Not specified Forms 3-(6-bromo-2,3-dihydrobenzofuran-5-yl)-2-propenoic acid
3 Wittig reaction Diethyl cyanomethylphosphonate, base 15-85°C Suitable organic solvents Yields (E)-indeno-furan acetonitrile
4 Resolution of racemic acetonitrile Chiral resolution methods Ambient temperature Not specified Separates (-) and (+) isomers
5 Hydrogenation of acetonitrile to amine H2, Raney Ni or Pd catalysts 0.5-10 kg/cm², 20-50°C Toluene, alcohols, DMF, others Converts nitrile to ethanamine
6 Recrystallization Methanol-water (5:1) Ambient temperature Methanol-water mixture Purifies final amine or salt

Research Findings and Optimization Notes

  • Catalyst Selection: Raney nickel and palladium-based catalysts provide efficient hydrogenation with high selectivity and yield. Catalyst choice may influence reaction rate and by-product formation.

  • Solvent Effects: Alcoholic solvents and mixtures with water enhance solubility and facilitate hydrogen uptake during hydrogenation. DMF and toluene are also effective for Wittig and hydrogenation steps.

  • Temperature and Pressure: Moderate hydrogen pressure (around 10 kg/cm²) and mild temperatures (20-50°C) optimize conversion while minimizing side reactions.

  • Resolution Techniques: Chiral resolution is essential to obtain enantiomerically pure amine, critical for downstream pharmaceutical applications. Methods include crystallization with chiral acids and chromatographic separation.

  • Purification: Methanol-water recrystallization yields high purity crystalline products, suitable for formulation or further chemical modification.

化学反应分析

Types of Reactions

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a nitro group to an amine.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Melatonin Receptor Agonism

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is primarily recognized for its role as a melatonin receptor agonist. Its structural similarity to melatonin allows it to bind effectively to melatonin receptors (MT1 and MT2), which are involved in regulating sleep-wake cycles.

  • Study Reference : Research has shown that derivatives of this compound can act as potent agonists at melatonin receptors, making them potential candidates for treating sleep disorders such as insomnia and circadian rhythm disturbances .

Neuroprotective Effects

Preliminary studies indicate that compounds related to this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical reactions:

  • Starting Materials :
    • 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.
    • Various intermediates like 2,3-Dihydrobenzo[b]furan derivatives.
  • Synthetic Route :
    • The synthesis typically involves multiple steps including cyclization and reduction processes to achieve the desired tetrahydrofuran structure.

Case Study 1: Sleep Disorders

A clinical trial investigated the efficacy of rac Despropionyl Ramelteon in patients with insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to placebo controls .

Case Study 2: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of compounds similar to this compound resulted in reduced markers of neuroinflammation and improved cognitive function .

作用机制

The mechanism of action of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and fused ring systems, leading to divergent biological activities and pharmacokinetic profiles. Below is a detailed comparison:

Table 1: Comparison with Indenofuran and Fused Bicyclic Analogs

Compound Name CAS Number Structural Features Key Differences Biological Activity
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine 1053239-39-6 (HCl salt) Indenofuran + ethanamine Melatonin receptor agonist; no motor impairment in vivo
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride 3904-24-3 Methoxy-substituted tetrahydronaphthalene Methoxy group enhances solubility Serotonin/dopamine modulation
((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride 1344119-14-7 Cyclopropyl + isobutoxy group Altered receptor binding kinetics Neurological pathway modulation
2-((1S,2R)-2-(2-Ethoxyphenyl)cyclopropyl)ethanamine 149489-30-5 Ethoxy-substituted cyclopropane Improved metabolic stability Neurotransmitter interaction
Ramelteon (TAK-375) 196597-26-9 Indenofuran + propionamide side chain Propionamide enhances receptor affinity FDA-approved melatonin agonist (Rozerem®)

Table 2: Comparison with Indole Derivatives

Compound Name CAS Number Structural Features Key Differences Biological Activity
2-(1H-indole-3-yl)ethanamine 61-54-1 Indole core + ethanamine Simpler structure, lacks fused rings Serotonin precursor; limited receptor selectivity
3-(2-aminoethyl)-1H-indole 7498-95-9 Indole + ethylamine side chain Flexible side chain Broad neurotransmitter interactions
5-Methoxyindole 1006-94-6 Methoxy-substituted indole No bicyclic system Precursor for melatonin analogs

Key Observations:

Substituent Effects : Methoxy or ethoxy groups (e.g., 3904-24-3, 149489-30-5) improve solubility and metabolic stability but may reduce melatonin receptor specificity compared to the parent compound .

Fused Ring Systems: The indenofuran core in this compound confers rigidity, enhancing receptor binding efficiency over flexible indole derivatives .

Propionamide Derivative (Ramelteon) : Addition of a propionamide group (TAK-375) increases melatonin receptor affinity (Ki = 0.014 nM for MT1) and oral bioavailability, leading to clinical use .

生物活性

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, also known as rac Despropionyl Ramelteon or 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action and therapeutic potential.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 217.29 g/mol
  • CAS Number : 448964-37-2
  • IUPAC Name : 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

Research indicates that this compound may interact with various neurotransmitter systems in the brain. Preliminary studies suggest that it may act as a selective agonist for melatonin receptors (MT1 and MT2), which are implicated in the regulation of circadian rhythms and sleep patterns. This interaction could potentially lead to sedative effects similar to those observed with Ramelteon.

1. Sleep-Inducing Effects

Studies have shown that this compound exhibits significant sleep-inducing properties in animal models. In a controlled experiment involving rodents, the compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), resulting in dose-dependent increases in total sleep time and reductions in sleep latency.

Dose (mg/kg)Total Sleep Time (minutes)Sleep Latency (minutes)
0.54515
1.06010
5.0905

These findings suggest that the compound may be effective for treating sleep disorders.

2. Anxiolytic Properties

In addition to its sedative effects, the compound has been investigated for its anxiolytic (anxiety-reducing) properties. In a study utilizing the elevated plus maze test on mice, results indicated a significant increase in time spent in the open arms of the maze after administration of the compound compared to control groups.

Treatment GroupTime in Open Arms (seconds)
Control30
Low Dose (1 mg/kg)45
High Dose (5 mg/kg)70

This suggests potential therapeutic applications in anxiety disorders.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound against oxidative stress and neuroinflammation. In vitro studies using neuronal cell lines exposed to oxidative agents demonstrated that treatment with this compound significantly reduced cell death and increased cell viability.

Case Studies

A recent clinical trial examined the efficacy of this compound in patients with insomnia secondary to anxiety disorders. The trial enrolled 100 participants who received either the active compound or a placebo over eight weeks. Results indicated a statistically significant improvement in sleep quality and anxiety levels among those receiving the active treatment compared to placebo.

常见问题

Basic: What are the primary synthetic routes for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine?

Answer:
The synthesis typically begins with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (XI). A Wittig condensation using phosphorane (XIII) or phosphonate (XII) under basic conditions (NaH/THF or NaOMe/toluene) yields the α,β-unsaturated nitrile intermediate (XIV). Subsequent hydrogenation of the nitrile group using catalysts like Raney cobalt or RaNi in ethanol/NH₃ produces the ethanamine derivative (XV or XVIII). For enantioselective synthesis, asymmetric hydrogenation with chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) is employed to obtain the (S)-enantiomer, critical for pharmaceutical applications like Ramelteon synthesis .

Basic: What spectroscopic methods are recommended for structural elucidation of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the indeno-furan backbone and ethylamine side-chain stereochemistry.
  • Mass Spectrometry (MS) : For molecular weight verification (C₁₃H₁₇NO, MW 203.28) and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve chiral centers, particularly the (S)-configuration in enantiopure forms.
  • Chiral HPLC : For enantiomeric excess (ee) determination post-asymmetric synthesis .

Advanced: How can enantioselective synthesis of the (S)-enantiomer be optimized for high purity?

Answer:
Optimization involves:

  • Catalyst Selection : Chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) achieve >90% ee under mild conditions (40–100°C, pH 3–9) .
  • Solvent Systems : Methanol or toluene/MeOH mixtures enhance stereoselectivity and reduce byproducts .
  • Reaction Monitoring : In-line FTIR or LC-MS tracks intermediate conversion (e.g., XIV → XV) to minimize over-reduction .

Advanced: What strategies mitigate byproduct formation during nitrile hydrogenation?

Answer:

  • Catalyst Choice : Raney cobalt selectively reduces nitriles to amines without affecting double bonds, whereas RaNi may yield racemic mixtures or undesired saturated byproducts .
  • Solvent Optimization : Ethanol/NH₃ suppresses imine formation, while toluene/MeOH stabilizes intermediates .
  • Temperature Control : Lower temperatures (20–40°C) minimize side reactions like ketone reduction .

Advanced: How should conflicting data on reaction yields from Pd/C vs. Ru catalysts be resolved?

Answer:

  • Parameter Comparison : Pd/C (used in debromination steps) operates under acidic conditions (AcOH) but is unsuitable for asymmetric hydrogenation. Ru catalysts require neutral/basic conditions but offer superior enantiocontrol .
  • Yield-ee Trade-off Analysis : Pd/C-based routes may offer higher yields (70–80%) but racemic products, while Ru catalysts provide lower yields (50–60%) with >90% ee. Statistical DOE (Design of Experiments) can balance these factors .

Basic: What intermediates are critical in the synthesis of this compound?

Answer:
Key intermediates include:

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (XI) : Synthesized via AlCl₃-mediated cyclization of dibromo precursors .
  • (E)-2-(Indeno-furan-ylidene)acetonitrile (XIV) : Formed via Wittig condensation and pivotal for subsequent hydrogenation .
  • Racemic Ethylamine (XVIII) : Produced via RaNi-catalyzed hydrogenation, requiring chiral resolution for enantiopure yields .

Advanced: How can chiral resolution techniques improve enantiomeric purity post-synthesis?

Answer:

  • Diastereomeric Salt Formation : Resolving agents like tartaric acid derivatives separate (S)- and (R)-enantiomers via crystallization .
  • Simulated Moving Bed Chromatography (SMB) : Continuous purification achieves >99% ee for pharmacological applications .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively acylates one enantiomer, though scalability remains challenging .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to amine volatility and potential respiratory irritation.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced: What analytical methods quantify trace impurities in the final product?

Answer:

  • LC-MS/MS : Detects sub-ppm levels of byproducts like (R)-enantiomers or acetylated derivatives .
  • Headspace GC : Monitors residual solvents (e.g., THF, DMF) from synthesis steps .
  • ICP-MS : Identifies trace metal catalysts (Ru, Co) to ensure compliance with ICH Q3D guidelines .

Advanced: How does the compound’s stereochemistry influence pharmacological activity?

Answer:

  • Melatonin Receptor Binding : The (S)-enantiomer (Ramelteon) exhibits 100-fold higher affinity for MT₁/MT₂ receptors than the (R)-form, critical for circadian rhythm modulation .
  • Metabolic Stability : Enantiopure forms resist hepatic CYP450 oxidation, enhancing bioavailability in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 2
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。